4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- is a chemical compound with a complex structure that includes a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile . This method allows for the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
- 4H-1,3-Benzodioxin-4-one, 5-ethynyl-2,2-dimethyl-
- 4H-1,3-Benzodioxin-6-acetaldehyde, 2,2-dimethyl-
Uniqueness
4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- is unique due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
313644-65-4 |
---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)acetaldehyde |
InChI |
InChI=1S/C12H12O4/c1-12(2)15-9-5-3-4-8(6-7-13)10(9)11(14)16-12/h3-5,7H,6H2,1-2H3 |
InChI Key |
QOEFBMMCCQGUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC(=C2C(=O)O1)CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.